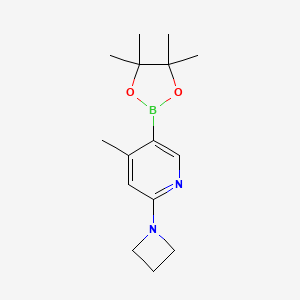![molecular formula C8H7N3O2 B578725 Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate CAS No. 1234616-18-2](/img/structure/B578725.png)
Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazole ring fused to a pyridine ring, with a methyl ester group attached to the fourth position of the pyridine ring.
Mechanism of Action
Target of Action
Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate is a novel imidazo[4,5-b]pyridine derivative . Imidazopyridines are known to be promising purine bioisosteres for potential medical applications . They have been used in the design of compounds with valuable medicinal properties . .
Mode of Action
Imidazopyridines, in general, are known to interact with various cellular pathways necessary for the proper functioning of cells .
Biochemical Pathways
Imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of cells .
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazopyridines, are known to improve selectivity, pharmacokinetics, and metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazopyridines are known to have a broad range of chemical and biological properties .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate typically involves the cyclization of 1-methyl-1H-imidazol-4-amine with acetylene or fumarate/maleate dicarboxylates, followed by thermal intramolecular hetero-cyclization . This method allows for the formation of the imidazopyridine core with high regioselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to a dihydroimidazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions of the imidazopyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydroimidazopyridines, and various substituted derivatives with potential biological activities.
Scientific Research Applications
Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate has significant applications in scientific research, particularly in:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure and function of purines.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Known for its use in medicinal chemistry as a bioisostere of purines.
Imidazo[1,2-a]pyridine: Exhibits luminescent properties and is used in optoelectronic devices.
Imidazo[1,5-a]pyridine: Versatile compound with applications in materials science and pharmaceuticals
Uniqueness: Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate stands out due to its specific substitution pattern and the presence of a methyl ester group, which can influence its reactivity and biological activity. This unique structure allows for the exploration of novel chemical transformations and the development of new therapeutic agents.
Properties
IUPAC Name |
methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(2-3-9-7)10-4-11-6/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVKUBOBFVAQDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














